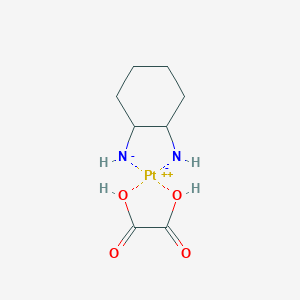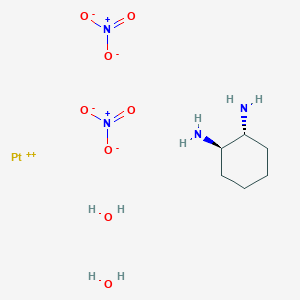![molecular formula C12H16FNO B130903 3-[(4-Fluorophenoxy)methyl]piperidine CAS No. 142220-38-0](/img/structure/B130903.png)
3-[(4-Fluorophenoxy)methyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Fluorophenoxy)methyl]piperidine is a chemical compound with the molecular formula C12H16FNO and a molecular weight of 209.26 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a 4-fluorophenoxy group. It is used in various scientific research applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
3-[(4-Fluorophenoxy)methyl]piperidine has a wide range of scientific research applications, including:
Mecanismo De Acción
Target of Action
The primary targets of 3-[(4-Fluorophenoxy)methyl]piperidine are currently unknown. This compound is a unique chemical and is provided to early discovery researchers for the purpose of studying its potential effects .
Biochemical Pathways
As research progresses, it is expected that the compound’s influence on various biochemical pathways will be discovered .
Métodos De Preparación
The synthesis of 3-[(4-Fluorophenoxy)methyl]piperidine typically involves the reaction of 4-fluorophenol with piperidine in the presence of a suitable base and solvent. The reaction conditions may vary, but common methods include heating the reactants under reflux or using microwave-assisted synthesis to achieve higher yields and shorter reaction times .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and yield.
Análisis De Reacciones Químicas
3-[(4-Fluorophenoxy)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Comparación Con Compuestos Similares
3-[(4-Fluorophenoxy)methyl]piperidine can be compared with other similar compounds, such as:
3-[(3-Fluorophenoxy)methyl]piperidine: This compound has a similar structure but with the fluorine atom at the 3-position instead of the 4-position, leading to differences in chemical reactivity and biological activity.
4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride: This hydrochloride salt form has enhanced solubility and stability, making it suitable for certain applications.
3-[(4-Fluorophenoxy)methyl]-3-oxetanylamine: This compound contains an additional oxetane ring, which can influence its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting effects on its chemical and biological behavior.
Propiedades
IUPAC Name |
3-[(4-fluorophenoxy)methyl]piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10/h3-6,10,14H,1-2,7-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDVNADGYFVSME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70576641 |
Source


|
| Record name | 3-[(4-Fluorophenoxy)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70576641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142220-38-0 |
Source


|
| Record name | 3-[(4-Fluorophenoxy)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70576641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Carbamic acid, [(1S)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1-](/img/structure/B130841.png)
![(2S,3S,4aS,5R,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B130843.png)


![(2S)-N-[(2S,5S)-4,4-difluoro-5-[[(2S)-3-methyl-2-(2-pyridin-2-ylethylsulfonylamino)butanoyl]amino]-3-oxo-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-pyridin-2-ylethylsulfonylamino)butanamide](/img/structure/B130849.png)



